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molecular formula C7H8Cl6N6O2 B8754061 1,1'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(2,2,2-trichloroethanol) CAS No. 2797-59-3

1,1'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(2,2,2-trichloroethanol)

Cat. No. B8754061
M. Wt: 420.9 g/mol
InChI Key: KSWAAUWXVSYKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04197373

Procedure details

This compound has previously been prepared by Bump and Atkinson [J. Am Chem. Soc., 72, 629 (1950)]. Melamine (44.2 g, 0.3 mole) was added all at once to a stirred solution of chloral (221.2 g, 1.5 mole) dissolved in 375 ml. of water at 70°-80° C. The reaction mixture was stirred for 3 hours and the white precipitated product was filtered to give an 81% yield after drying. The product had a melting point >200° C. and decomposed on further heating.
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
221.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[O:10]=[CH:11][C:12]([Cl:15])([Cl:14])[Cl:13]>O>[OH:10][CH:11]([NH:3][C:2]1[N:4]=[C:5]([NH:6][CH:11]([OH:10])[C:12]([Cl:15])([Cl:14])[Cl:13])[N:7]=[C:8]([NH2:9])[N:1]=1)[C:12]([Cl:15])([Cl:14])[Cl:13]

Inputs

Step One
Name
Quantity
44.2 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
221.2 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound has previously been prepared by Bump and Atkinson [J. Am Chem. Soc., 72, 629 (1950)]
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 375 ml
CUSTOM
Type
CUSTOM
Details
at 70°-80° C
FILTRATION
Type
FILTRATION
Details
the white precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
to give an 81% yield
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC(C(Cl)(Cl)Cl)NC1=NC(=NC(=N1)NC(C(Cl)(Cl)Cl)O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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